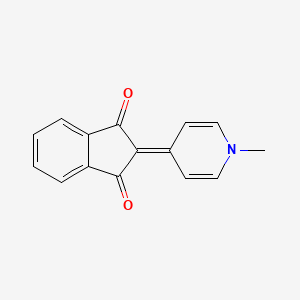

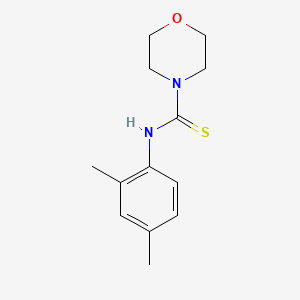

![molecular formula C17H13N3O3 B5729960 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)

3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The investigation of oxadiazole and quinoline derivatives has been a significant area of research due to their wide range of biological activities and potential applications in pharmaceutical chemistry. Oxadiazoles, including 1,3,4-oxadiazole derivatives, are known for their varied pharmacological properties, while quinolines are crucial frameworks in medicinal chemistry, often serving as core structures for drug development.

Synthesis Analysis

The synthesis of oxadiazole and quinoline derivatives can involve several strategies, including the condensation of furancarboxylic acid primary amides with anthranilic acid in the presence of phosphorus oxychloride to form quinazolines with oxadiazole features (Kozlovskaya et al., 1989). Microwave-assisted synthesis and green chemistry approaches have also been employed to create thiazolidinone derivatives from quinoline compounds, showcasing the efficiency and environmental friendliness of modern synthetic methods (Rana, Mistry, & Desai, 2008).

Molecular Structure Analysis

Molecular structure characterization is critical in understanding the chemical behavior of these compounds. Techniques such as X-ray diffraction analysis, IR, PMR spectroscopy, and mass spectrometry are often used to determine the structural configurations and to verify the synthesized compounds' identities.

Chemical Reactions and Properties

Oxadiazole and quinoline derivatives participate in various chemical reactions, including cyclization, substitution, and the Diels-Alder reaction, which can alter their chemical structure and properties significantly. These reactions are essential for modifying the compounds to enhance their biological activity or to create derivatives with specific functions.

Physical Properties Analysis

The physical properties, such as density, viscosity, and ultrasonic sound velocity, of oxadiazole derivatives have been studied to understand how structural modifications affect these properties. Thermo-physical characterizations provide insights into the compounds' behavior in different solvents, which is crucial for their application in chemical and pharmaceutical formulations (Godhani et al., 2013).

Mechanism of Action

Target of Action

The primary target of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline is currently unknown. Similar compounds, such as those containing a furan ring and a 1,3,4-oxadiazole moiety, have been found to target proteins like aldose reductase .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. For instance, some compounds containing a furan ring and a 1,3,4-oxadiazole moiety have been found to inhibit the activity of aldose reductase , which plays a key role in the polyol pathway of glucose metabolism.

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(furan-2-yl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c1-10-5-3-6-11-9-12(16(21-2)18-14(10)11)15-19-17(23-20-15)13-7-4-8-22-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHPLLXPEFQMTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)

![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)

![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)

![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)

![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)

![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)

![N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)

![2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)